5-(Bromomethyl)benzofuran
Overview
Description
5-(Bromomethyl)benzofuran is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring
Mechanism of Action
Target of Action
5-(Bromomethyl)benzofuran is a derivative of the benzofuran compound . Benzofuran and its derivatives have been found to interact with various targets, including neurotransmitters such as dopamine, norepinephrine, and serotonin . .
Mode of Action
Some benzofuran derivatives have been shown to stimulate the impulse propagation mediated transmitter release of neurotransmitters . This suggests that this compound may interact with its targets in a similar manner, leading to changes in neurotransmitter release and neuronal signaling.
Biochemical Pathways
Benzofuran derivatives have been shown to have a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis
Pharmacokinetics
Benzofuran and its derivatives are generally considered to have good bioavailability .
Result of Action
Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that this compound may have similar effects.
Action Environment
The stability and efficacy of benzofuran derivatives can be influenced by factors such as temperature, ph, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)benzofuran typically involves the bromination of benzofuran derivatives. One common method is the bromination of 2-methyl-3-carbethoxy-5-methoxybenzofuran using N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors could be advantageous for scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-(Bromomethyl)benzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed:
Substitution Reactions: Formation of azides, thiocyanates, or amines.
Oxidation Reactions: Formation of benzofuran-2-carboxylic acid or benzofuran-2-carbaldehyde.
Reduction Reactions: Formation of 5-methylbenzofuran.
Scientific Research Applications
5-(Bromomethyl)benzofuran has a wide range of applications in scientific research:
Comparison with Similar Compounds
5-Methylbenzofuran: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Chloromethylbenzofuran: Similar in structure but with chlorine instead of bromine, which can affect its reactivity and biological activity.
5-(Hydroxymethyl)benzofuran: Contains a hydroxyl group instead of a bromine atom, leading to different chemical properties and reactivity.
Uniqueness: 5-(Bromomethyl)benzofuran is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
5-(bromomethyl)-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDOVDQMUHMTLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622651 | |
Record name | 5-(Bromomethyl)-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188862-35-3 | |
Record name | 5-(Bromomethyl)-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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